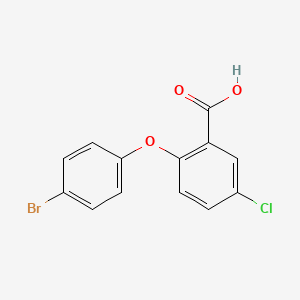
2,8-Epithio-p-menthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Epithio-p-menthane, also known as 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, is a colorless to pale yellow clear liquid with an earthy, citrus aroma and menthol-like undertones . This compound is notable for its unique sulfurous minty fresh grapefruit peel scent and is used in various applications, including as a flavoring agent .
Méthodes De Préparation
The synthesis of 2,8-Epithio-p-menthane involves several steps. One common method includes the reaction of p-menthane with sulfur to introduce the thiol group, followed by cyclization to form the bicyclic structure . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,8-Epithio-p-menthane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Applications De Recherche Scientifique
2,8-Epithio-p-menthane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,8-Epithio-p-menthane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, altering their activity and leading to various biological effects . For example, its sulfur-containing structure allows it to interact with thiol groups in proteins, potentially modifying their function .
Comparaison Avec Des Composés Similaires
2,8-Epithio-p-menthane can be compared with other similar compounds, such as:
Menthol: Both compounds share a menthol-like aroma, but this compound has a unique sulfurous note.
Carvone: While carvone is known for its minty scent, this compound has a more complex aroma profile.
These comparisons highlight the uniqueness of this compound, particularly its sulfurous aroma and diverse applications .
Propriétés
Numéro CAS |
68398-18-5 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
FAXNZPOZWCWYBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CC1SC2(C)C |
Densité |
0.997-1.001 |
Description physique |
Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)

![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
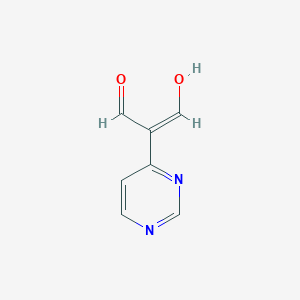
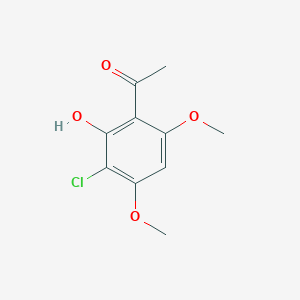
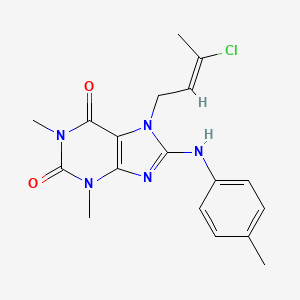
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
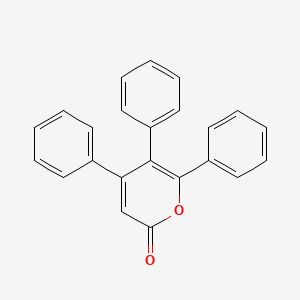
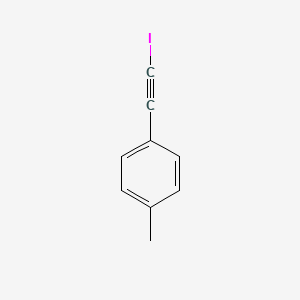

![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)

